molecular formula C11H10N2O B12829573 1-(1H-Imidazol-1-yl)-2-phenylethanone

1-(1H-Imidazol-1-yl)-2-phenylethanone

Cat. No.: B12829573
M. Wt: 186.21 g/mol
InChI Key: ZKDFUMIDVJJJNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Imidazol-1-yl)-2-phenylethanone is an organic compound that features an imidazole ring attached to a phenyl group through an ethanone linkage. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms.

Preparation Methods

The synthesis of 1-(1H-Imidazol-1-yl)-2-phenylethanone typically involves the reaction of imidazole with a phenyl ethanone derivative. One common method is the condensation reaction between imidazole and phenacyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like acetonitrile at elevated temperatures .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(1H-Imidazol-1-yl)-2-phenylethanone undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions .

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-1-yl)-2-phenylethanone involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential metabolic pathways in microorganisms, leading to their death . In cancer cells, the compound can interfere with signaling pathways that regulate cell growth and division, inducing apoptosis .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

1-imidazol-1-yl-2-phenylethanone

InChI

InChI=1S/C11H10N2O/c14-11(13-7-6-12-9-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2

InChI Key

ZKDFUMIDVJJJNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)N2C=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.